molecular formula C22H18 B13820277 Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro- CAS No. 35281-34-6

Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-

Cat. No.: B13820277
CAS No.: 35281-34-6
M. Wt: 282.4 g/mol
InChI Key: ZSZZSGNVFIHJFK-UHFFFAOYSA-N
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Description

1,2,3,7,8,9-Hexahydroanthanthrene is a polycyclic aromatic hydrocarbon It is a derivative of anthanthrene, which is known for its unique structure consisting of multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7,8,9-Hexahydroanthanthrene can be synthesized through a series of cyclization reactions. One common method involves the cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid using concentrated sulfuric acid . The resulting intermediate can then be reduced using zinc dust to yield 1,2,3,7,8,9-Hexahydroanthanthrene .

Industrial Production Methods

Industrial production of 1,2,3,7,8,9-Hexahydroanthanthrene typically involves large-scale cyclization reactions followed by reduction processes. The use of concentrated sulfuric acid and zinc dust is common in these methods .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

1,2,3,7,8,9-Hexahydroanthanthrene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a molecular probe.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,7,8,9-Hexahydroanthanthrene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds. This uniqueness makes it valuable in specific applications where such properties are desired.

Properties

CAS No.

35281-34-6

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene

InChI

InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2

InChI Key

ZSZZSGNVFIHJFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1

Origin of Product

United States

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